molecular formula C13H17N3O4 B8783228 [4-(2-HYDROXYETHYL)PIPERAZINO](4-NITROPHENYL)METHANONE

[4-(2-HYDROXYETHYL)PIPERAZINO](4-NITROPHENYL)METHANONE

Cat. No. B8783228
M. Wt: 279.29 g/mol
InChI Key: UJNCXOXNSHNUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022205B2

Procedure details

Using 4-nitro-benzoic acid (320 mg) instead of 3-nitro-benzoic acid, and 2-piperazin-1-yl-ethanol (282 μl) instead of 1-ethyl-piperazine, in the same manner as Step A in Example 1-D-101, the desired compound was obtained as a crude product.
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
282 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[N:13]1([CH2:19][CH2:20][OH:21])[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>>[OH:21][CH2:20][CH2:19][N:13]1[CH2:18][CH2:17][N:16]([C:8]([C:7]2[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:12][CH:11]=2)=[O:10])[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
320 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
282 μL
Type
reactant
Smiles
N1(CCNCC1)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCN1CCN(CC1)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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